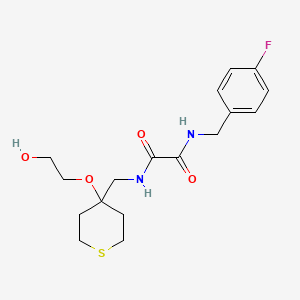

N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4S/c18-14-3-1-13(2-4-14)11-19-15(22)16(23)20-12-17(24-8-7-21)5-9-25-10-6-17/h1-4,21H,5-12H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQBKAOKZYSBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of the fluorobenzyl group with the oxalamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction of the oxalamide moiety may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Derivatives

The following analysis compares structural features, synthetic yields, and functional group impacts with analogous compounds from the evidence.

Key Observations :

Substituent Impact on Yield: Electron-donating groups (e.g., methoxy in 17) correlate with moderate yields (35%), while electron-withdrawing groups (e.g., fluorophenyl in 18) improve yields (52%). The fluorobenzyl group in the target compound may similarly enhance reactivity, but direct comparisons are unavailable.

Functional Group Contributions: Thiopyran vs. Hydroxyethoxy vs.

Analytical Characterization :

- Compounds 16–18 were validated via $^1$H/$^13$C NMR and HRMS, suggesting similar analytical workflows for the target compound. The thiopyran ring’s $^1$H NMR signals (e.g., δ ~2.5–3.5 ppm for CH$_2$-S) would distinguish it from purely aromatic analogs .

Comparison with Non-Oxalamide Analogs

lists N-(4-fluorobenzyl) derivatives (e.g., pyrazole-thiazole carboxamides), which share the 4-fluorobenzyl motif but differ in core structure. These compounds often exhibit pesticidal or kinase-inhibitory activities, highlighting the 4-fluorobenzyl group’s versatility in drug design. However, their carboxamide cores lack the oxalamide bridge’s hydrogen-bonding capacity, which may influence target selectivity .

Actividad Biológica

N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound classified as an oxalamide. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The molecular formula of N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is C₁₈H₃₁FNO₃S, with a molecular weight of approximately 365.47 g/mol. The synthesis typically involves several multi-step organic reactions, which require precise control over conditions such as temperature and solvent choice to achieve high yields and purity.

Key Steps in Synthesis:

- Formation of Intermediates: Initial reactions focus on creating the tetrahydrothiopyran structure.

- Coupling Reactions: The oxalamide is formed through coupling with the fluorobenzyl and hydroxyethoxy groups.

- Purification Techniques: Chromatography is often employed to purify the final product.

2. Biological Activity

Research indicates that compounds similar to N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exhibit significant biological activities, including:

- Antimicrobial Properties: Studies have shown that oxalamides can inhibit bacterial growth and possess antifungal activity.

- Anti-inflammatory Effects: Similar compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Table 1: Summary of Biological Activities

The precise mechanism of action for N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is not fully elucidated. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory and microbial pathways.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in inflammatory responses.

- Receptor Modulation: Potential interaction with receptors involved in pain signaling or immune response regulation.

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of oxalamides for their antimicrobial properties. The findings indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting similar potential for N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of oxalamides in animal models. The results demonstrated a significant reduction in inflammatory markers following treatment with related compounds, indicating a promising avenue for further research on N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Coupling of 4-fluorobenzylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate N1-(4-fluorobenzyl)oxalamide .

- Step 2 : Reaction of the intermediate with (4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methylamine via nucleophilic substitution. Use catalysts like HATU or DCC to enhance amide bond formation .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (20–25°C for stability) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, thiopyran methylene at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~480–500 Da) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% required for bioassays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific targets?

- Methodology :

- Target Selection : Prioritize enzymes/receptors with structural homology to known oxalamide targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- Biochemical Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., COX-2 inhibition assay with arachidonic acid) .

- Cellular Uptake : Fluorescence tagging (e.g., FITC conjugate) to track intracellular localization in cancer cell lines .

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (PDB: 6COX for COX-2) .

Q. How can inconsistencies in synthetic yields be systematically addressed?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (solvent, temperature, catalyst loading) using a factorial design to identify critical factors .

- Side Reaction Analysis : LC-MS to detect byproducts (e.g., hydrolyzed oxalamide at m/z ~300 Da) and adjust protecting groups (e.g., tert-butyl for hydroxyethoxy stability) .

- Purification Optimization : Compare column chromatography vs. recrystallization in ethyl acetate/hexane for purity vs. yield trade-offs .

Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .

- Toxicity Profiling : ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., fluorobenzyl group’s metabolic stability) .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting bioactivity data across different assay platforms?

- Methodology :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL, applying weighted Z-scores to identify outliers .

Q. What strategies mitigate batch-to-batch variability in physicochemical characterization?

- Methodology :

- Standardized Protocols : Adopt USP guidelines for DSC (melting point ±2°C) and Karl Fischer titration (water content <0.5%) .

- Interlab Comparison : Collaborate with external labs using shared reference standards (e.g., NIST-traceable NMR solvents) .

Tables for Key Parameters

| Parameter | Optimal Range | Technique | Reference |

|---|---|---|---|

| Reaction Temperature | 20–25°C | Thermocouple monitoring | |

| HPLC Purity Threshold | >95% | C18 column, 220 nm | |

| IC₅₀ (COX-2 Inhibition) | 10–50 nM | Fluorometric assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.